N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁶-[2-(Cyclohex-1-en-1-yl)ethyl]-N⁴-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 946265-53-8) is a pyrazolo-pyrimidine derivative characterized by a bicyclic core structure with substituted aromatic and aliphatic groups. This compound belongs to a class of molecules often explored for kinase inhibition or antiproliferative activities due to structural similarities with ATP-competitive inhibitors .
Properties
IUPAC Name |
6-N-[2-(cyclohexen-1-yl)ethyl]-4-N-(3-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6/c1-19-9-8-12-21(17-19)29-24-23-18-28-32(22-13-6-3-7-14-22)25(23)31-26(30-24)27-16-15-20-10-4-2-5-11-20/h3,6-10,12-14,17-18H,2,4-5,11,15-16H2,1H3,(H2,27,29,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQAENZXDJCFCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CCCCC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multiple steps, starting from readily available starting materials. One common route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of N-[2-(cycloalk-1-en-1-yl)-6-methylphenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamides with molecular bromine can lead to the formation of the desired pyrazolo[3,4-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can be carried out to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce halogen atoms or other functional groups.
Scientific Research Applications
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Pyrazolo-Pyrimidine Class
N⁴-(3-Chloro-4-methylphenyl)-N⁶-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 878064-24-5)
- Substituents :
- N⁴: 3-Chloro-4-methylphenyl (vs. 3-methylphenyl in the target compound).
- N⁶: Ethyl group (vs. cyclohexenylethyl).
- Core modification: 1-methyl substitution on the pyrazole ring.
- Properties :
- Key Differences: The chloro substituent increases electronegativity and lipophilicity compared to the target compound’s 3-methylphenyl group.
N⁴,N⁶-Bis(1-methylethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (CAS 5444-68-8)
- Substituents :
- N⁴ and N⁶: Isopropyl groups (vs. 3-methylphenyl and cyclohexenylethyl).
- Properties: Molecular weight: 310.4 g/mol. No solubility data available.
- Key Differences :
Pyrimidine Derivatives with Thiazole Modifications
Compounds such as 2-methyl-N⁴-(2-morpholinoethyl)-N⁶-(4-(3,4,5-trimethoxyphenyl)thiazol-2-yl)pyrimidine-4,6-diamine (4i) () feature a pyrimidine-thiazole hybrid core. Though structurally distinct from pyrazolo-pyrimidines, they share functional similarities:
- Substituents : Trimethoxyphenyl-thiazol groups enhance π-π stacking and hydrogen bonding, akin to the aromatic interactions of the target compound’s phenyl groups.
- Bioactivity : These derivatives exhibit antiproliferative activity, suggesting that the target compound may also target similar pathways (e.g., kinase inhibition) .
Comparative Data Table
Biological Activity
N6-[2-(cyclohex-1-en-1-yl)ethyl]-N4-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine (referred to as N6-CPE-MPh-Ph-PzPD) is a novel compound belonging to the pyrazolo[3,4-d]pyrimidine class. This article delves into its biological activity, potential therapeutic applications, and the mechanisms underlying its effects.
Chemical Structure and Properties
N6-CPE-MPh-Ph-PzPD has a molecular formula of C21H25N5 and a molecular weight of 363.46 g/mol. Its structure includes a pyrazolo ring fused to a pyrimidine core, with various substituents that may influence its biological activity. The compound's unique arrangement suggests potential interactions with biological targets, particularly kinases.
Biological Activity
Research on similar pyrazolo[3,4-d]pyrimidines has unveiled a range of biological activities:
- Anticancer Activity: Compounds within this class have shown efficacy in inhibiting cancer cell growth by targeting specific kinases involved in tumorigenesis.
- Anti-inflammatory Effects: Some derivatives have been reported to modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Neurological Implications: Given CK1's role in neurodegenerative disorders, compounds like N6-CPE-MPh-Ph-PzPD may provide new avenues for neurological therapies.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities and unique features of structurally similar compounds:
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| N6-(4-chlorophenyl)-pyrazolo[3,4-d]pyrimidine | Structure A | CK1 inhibitor | Chlorophenyl substitution enhances potency |
| N6-(2-naphthalenyl)-pyrazolo[3,4-d]pyrimidine | Structure B | Anticancer activity | Naphthalene ring increases hydrophobic interactions |
| N6-(3-fluorophenyl)-pyrazolo[3,4-d]pyrimidine | Structure C | Modulates inflammatory responses | Fluorine enhances metabolic stability |
Case Studies and Research Findings
While specific studies on N6-CPE-MPh-Ph-PzPD are sparse, investigations into related pyrazolo[3,4-d]pyrimidines have yielded promising results:
- Inhibition of CK1: A study demonstrated that certain pyrazolo[3,4-d]pyrimidines could inhibit CK1 with IC50 values in the low micromolar range. This inhibition correlated with reduced cell proliferation in cancer models.
- Adenosine Receptor Affinity: Research on similar compounds has shown varying affinities for adenosine receptors (A1 and A2), indicating potential roles in modulating signaling pathways relevant to both cancer and inflammation .
Future Directions
Given the preliminary evidence supporting the biological activity of N6-CPE-MPh-Ph-PzPD as a CK1 inhibitor, future research should focus on:
- Synthesis and Characterization: Developing synthetic routes to produce this compound in larger quantities for detailed studies.
- In Vitro and In Vivo Studies: Conducting experiments to evaluate its efficacy and safety profile in biological systems.
- Mechanistic Studies: Investigating the specific pathways affected by this compound to elucidate its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
